molecular formula C12H12ClN3O B15213042 3(2H)-Pyridazinone, 4-chloro-5-(ethylamino)-2-phenyl- CAS No. 3707-27-5

3(2H)-Pyridazinone, 4-chloro-5-(ethylamino)-2-phenyl-

Cat. No.: B15213042
CAS No.: 3707-27-5
M. Wt: 249.69 g/mol
InChI Key: LWHGOMAVGFRIIC-UHFFFAOYSA-N
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Description

4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a chloro group at the fourth position, an ethylamino group at the fifth position, and a phenyl group at the second position on the pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-2-phenylpyridazin-3(2H)-one.

    Ethylation: The 4-chloro-2-phenylpyridazin-3(2H)-one is then reacted with ethylamine under controlled conditions to introduce the ethylamino group at the fifth position.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. A catalyst such as palladium on carbon may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 4-substituted derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Agricultural Science: It is studied for its herbicidal and pesticidal properties.

    Material Science: It is used in the synthesis of novel polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-(dimethylamino)-2-phenylpyridazin-3(2H)-one: Similar structure but with a dimethylamino group instead of an ethylamino group.

    4-Chloro-5-(methylamino)-2-phenylpyridazin-3(2H)-one: Similar structure but with a methylamino group.

Uniqueness

4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylamino group enhances its solubility and reactivity compared to its methyl and dimethyl analogs.

Properties

CAS No.

3707-27-5

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

4-chloro-5-(ethylamino)-2-phenylpyridazin-3-one

InChI

InChI=1S/C12H12ClN3O/c1-2-14-10-8-15-16(12(17)11(10)13)9-6-4-3-5-7-9/h3-8,14H,2H2,1H3

InChI Key

LWHGOMAVGFRIIC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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